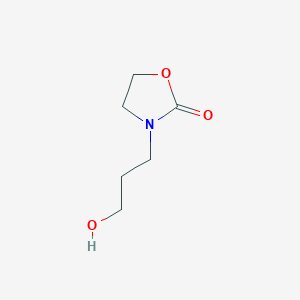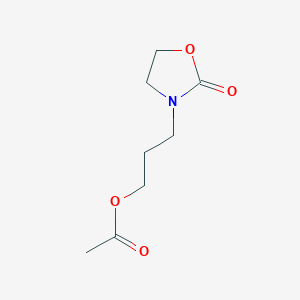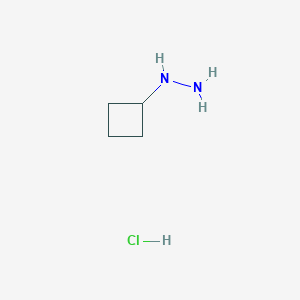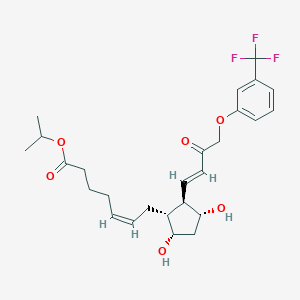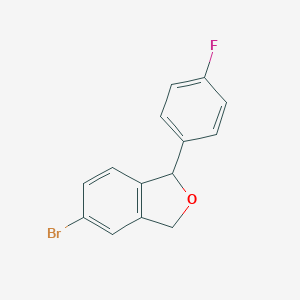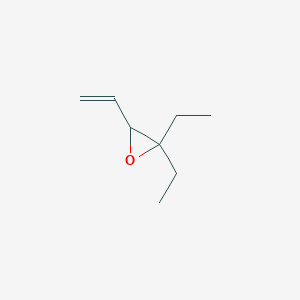
3-Ethenyl-2,2-diethyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyl-2,2-diethyloxirane, commonly known as vinyl ethylene oxide, is a highly reactive organic compound with a molecular formula of C6H10O. It is a colorless liquid with a pungent odor and is used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Ethenyl-2,2-diethyloxirane is not well understood. It is believed to react with nucleophiles such as water and thiols, leading to the formation of various products. It has also been shown to undergo ring-opening reactions under certain conditions, leading to the formation of aldehydes and other compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Ethenyl-2,2-diethyloxirane are not well studied. However, it has been shown to be toxic to cells in vitro, with a concentration-dependent decrease in cell viability. It has also been shown to induce oxidative stress and DNA damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Ethenyl-2,2-diethyloxirane in lab experiments include its reactivity and versatility as a reagent in organic synthesis. However, its low yield and toxicity limit its use in certain applications.
Direcciones Futuras
For research on 3-Ethenyl-2,2-diethyloxirane include the development of more efficient synthesis methods, the study of its mechanism of action, and the exploration of its potential as a probe for the detection of reactive oxygen species in biological systems. Additionally, its potential as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders warrants further investigation.
Métodos De Síntesis
3-Ethenyl-2,2-diethyloxirane can be synthesized by the reaction of ethylene oxide with acetylene in the presence of a catalyst such as silver or copper. The reaction is exothermic and requires careful control of temperature and pressure. The yield of the reaction is typically low, and the product requires purification to remove impurities.
Aplicaciones Científicas De Investigación
3-Ethenyl-2,2-diethyloxirane has been used in various scientific research applications, including the synthesis of organic compounds and the study of biochemical and physiological effects. It is commonly used as a reagent in organic synthesis, particularly in the preparation of epoxides and aldehydes. It has also been used in the study of enzyme-catalyzed reactions and as a probe for the detection of reactive oxygen species in biological systems.
Propiedades
Número CAS |
158813-41-3 |
|---|---|
Nombre del producto |
3-Ethenyl-2,2-diethyloxirane |
Fórmula molecular |
C8H14O |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
3-ethenyl-2,2-diethyloxirane |
InChI |
InChI=1S/C8H14O/c1-4-7-8(5-2,6-3)9-7/h4,7H,1,5-6H2,2-3H3 |
Clave InChI |
LSIFGJLTKZLMLE-UHFFFAOYSA-N |
SMILES |
CCC1(C(O1)C=C)CC |
SMILES canónico |
CCC1(C(O1)C=C)CC |
Sinónimos |
Oxirane, 3-ethenyl-2,2-diethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





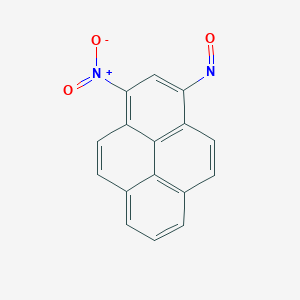
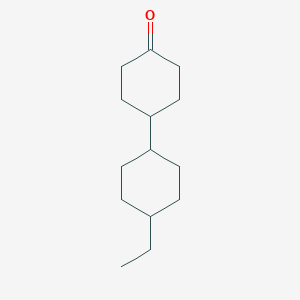

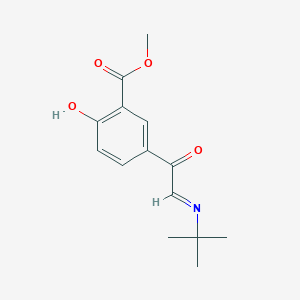
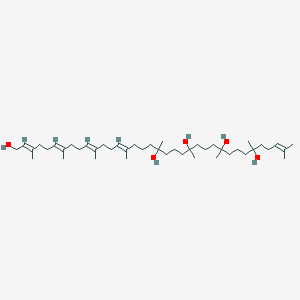

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)
